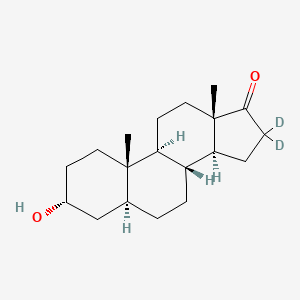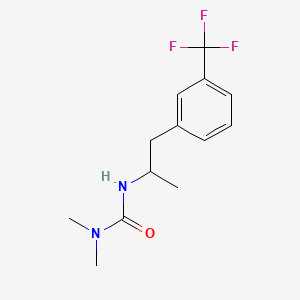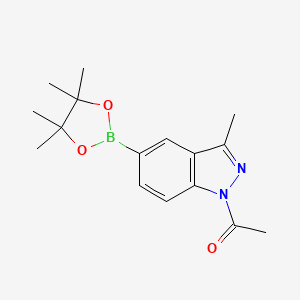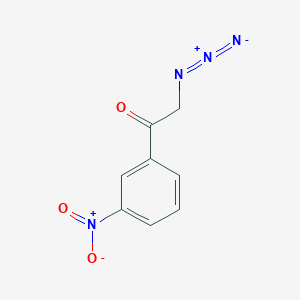![molecular formula C29H34N2O4S B13406163 tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a compound with the molecular formula C29H34N2O4S and a molecular weight of 506.66 g/mol . It is a white crystalline solid that is soluble in dichloromethane, ethyl acetate, and methanol . This compound is primarily used in organic synthesis and proteomics research .
Vorbereitungsmethoden
The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves multiple steps. The starting material is typically cysteine, which undergoes protection of the amino and thiol groups. The amino group is protected with a tert-butoxycarbonyl (Boc) group, and the thiol group is protected with a trityl group. The methoxy and methylamide groups are introduced through subsequent reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and ethyl acetate, and the reactions are typically carried out at low temperatures to prevent decomposition .
Analyse Chemischer Reaktionen
N-Boc-S-tritylcystein-N-methoxy-N-methylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can result in the formation of free thiols .
Wissenschaftliche Forschungsanwendungen
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein structure and function. In medicine, it is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is similar to other protected cysteine derivatives, such as N-Boc-cysteine and S-trityl-cysteine. it is unique in that it contains both Boc and trityl protecting groups, as well as methoxy and methylamide functional groups. This combination of protecting groups and functional groups gives it unique reactivity and makes it useful in a variety of synthetic applications .
Similar Compounds::- N-Boc-cysteine
- S-trityl-cysteine
- N-Boc-S-trityl-cysteine
Eigenschaften
Molekularformel |
C29H34N2O4S |
|---|---|
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H34N2O4S/c1-28(2,3)35-27(33)30-25(26(32)31(4)34-5)21-36-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20,25H,21H2,1-5H3,(H,30,33)/t25-/m0/s1 |
InChI-Schlüssel |
PPCGNIONQKAWQY-VWLOTQADSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)


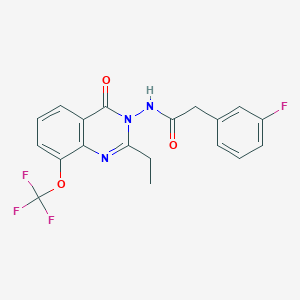
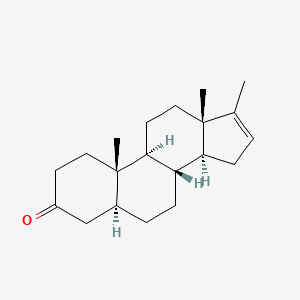
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
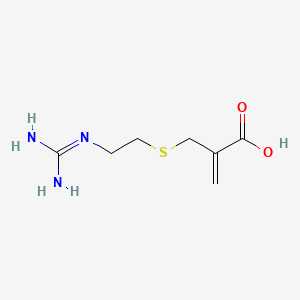
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)
